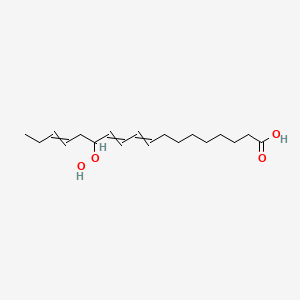

13(S)-HpOTrE

Description

Overview of Octadecanoids as Bioactive Lipid Mediators

Oxylipins are a broad class of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). nih.gov Within this class, metabolites derived from 18-carbon fatty acids are specifically termed octadecanoids. nih.govacs.org Once largely considered of minor importance in human physiology, octadecanoids are now recognized as a critical class of lipid mediators. nih.gov Their biological roles are vast and varied, encompassing the regulation of inflammation, immune responses, pain perception, cell proliferation, and the formation of the skin's epidermal barrier. nih.govnih.gov

In the plant kingdom, octadecanoids hold a pivotal position as phytohormones, where they are central to growth, development, and signaling pathways that manage biotic and abiotic stress. nih.govportlandpress.com The "octadecanoid pathway" in plants is a well-studied cascade that leads to the synthesis of jasmonic acid, a key defense hormone. nih.gov In mammals, while their functions have been historically underexplored compared to eicosanoids (derived from 20-carbon fatty acids), recent research has illuminated their importance in pathophysiology. nih.govacs.org

Table 1: Key Biological Roles of Octadecanoids

| Biological Process | Description | Organism(s) | Citations |

| Inflammation & Immune Modulation | Regulation of inflammatory pathways and immune cell function. | Mammals | nih.gov |

| Pain Transmission | Involvement in nociception and pain signaling. | Mammals | nih.gov |

| Cell Proliferation | Modulation of cell growth and division. | Mammals | nih.gov |

| Epidermal Barrier | Crucial for the structural integrity and function of the skin. | Mammals | nih.govportlandpress.com |

| Stress Signaling | Response to wounding, pathogens, and environmental stress. | Plants | nih.govcaymanchem.com |

| Phytohormone Action | Precursors to key plant hormones like jasmonic acid. | Plants | nih.govnih.gov |

13(S)-HpOTrE is a direct product of polyunsaturated fatty acid (PUFA) metabolism. mdpi.com Specifically, it is a monohydroperoxy PUFA derived from the essential omega-3 fatty acid, alpha-linolenic acid (ALA). caymanchem.comebiohippo.com The biosynthesis of this compound and other oxylipins occurs through several major enzymatic pathways, including the cyclooxygenase (COX), cytochrome P450 (CYP), and lipoxygenase (LOX) pathways. acs.orgmdpi.com

The formation of this compound from ALA is primarily catalyzed by the 15-lipoxygenase (15-LOX) enzyme. mdpi.comacs.org This enzyme introduces a hydroperoxy group at the 13th carbon of the 18-carbon ALA backbone, resulting in the specific stereoisomer 13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid. caymanchem.comacs.org Once formed, this compound is not an end-product but serves as a precursor for further metabolic conversions. caymanchem.commdpi.com In plants, it can be metabolized via the hydroperoxide lyase pathway or the dehydratase pathway to produce fragments like aldehydes or key signaling molecules like jasmonic acid. caymanchem.com In mammals, it is readily reduced to its more stable corresponding hydroxyl derivative, 13(S)-hydroxyoctadecatrienoic acid (13(S)-HOTrE). mdpi.com

Classification and General Biological Significance

Historical Perspective of this compound Research

The scientific journey of octadecanoids began predominantly in the field of plant biology. nih.govacs.org The term "octadecanoid pathway" was first coined to describe the synthesis of jasmonic acid from linolenic acid, a process in which this compound is a key intermediate. nih.gov Early research, such as a seminal 1992 study, demonstrated that these precursors could activate the synthesis of proteinase inhibitors in plant leaves in response to wounding, establishing their role as defense signals. caymanchem.com

For many years, the role of octadecanoids in mammalian systems was largely neglected, with the scientific focus remaining on the more abundant eicosanoids. nih.govacs.org The study of these C18 lipids in humans was also hindered by a lack of analytical standards and standardized nomenclature, which limited investigation into their biosynthesis and bioactivity. nih.gov It is only in recent years that significant advancements have recognized their importance as potent lipid mediators in human health and disease, shifting the perspective from them being merely metabolic intermediates to crucial signaling molecules. nih.govnih.gov

Scope and Research Significance of this compound in Contemporary Biology

Contemporary research has significantly expanded our understanding of this compound's importance, particularly in mammalian immunology and inflammation. nih.gov Studies have revealed that this compound and its derivative, 13(S)-HOTrE, possess potent anti-inflammatory properties. frontiersin.orgmdpi.com A key mechanism of this action is the inactivation of the NLRP3 inflammasome, a multiprotein complex that drives the production of pro-inflammatory cytokines. mdpi.comresearchgate.net This inactivation is mediated through the activation of the PPAR-γ receptor. researchgate.net

Beyond inflammasome regulation, research has shown that this compound can induce apoptosis (programmed cell death) and inhibit autophagy in macrophages, further contributing to its anti-inflammatory effects. nih.gov These findings have profound implications, and studies in mouse models of septic shock and polymicrobial sepsis have shown that treatment with this compound increased survival rates. researchgate.net

The research significance of this compound is not confined to mammals. In plant science, it continues to be a molecule of interest for its role in defense against pathogens and physical damage. caymanchem.commdpi.com For instance, it can induce the production of protease inhibitors, which are crucial for plant defense. mdpi.com Other research has explored its role in the formation of aroma quality in green tea, where it acts as a precursor to various volatile compounds. maxapress.com

Table 2: Summary of Research Findings on this compound

| Research Area | Finding | Significance | Citations |

| Mammalian Immunology | Inactivates the NLRP3 inflammasome complex via the PPAR-γ pathway. | Reduces production of pro-inflammatory cytokines. | mdpi.comresearchgate.net |

| Mammalian Immunology | Induces apoptosis and inhibits autophagy in macrophages. | Contributes to the resolution of inflammation. | nih.gov |

| Sepsis Models | Increased survival rates in mice with endotoxin-mediated septic shock. | Potential therapeutic applications in severe inflammatory conditions. | researchgate.net |

| Plant Biology | Induces the synthesis of proteinase inhibitors in response to stress. | Key mediator in plant defense systems against herbivores and pathogens. | caymanchem.commdpi.com |

| Food Science | Precursor to aroma compounds in green tea. | Influences the final quality and sensory profile of food products. | maxapress.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H30O4 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

13-hydroperoxyoctadeca-9,11,15-trienoic acid |

InChI |

InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20) |

InChI Key |

UYQGVDXDXBAABN-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO |

Synonyms |

13-HPOT 13-hydroperoxy-9,11,15-octadecatrienoic acid |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Conversion of 13 S Hpotre

Precursor Substrates in Biosynthesis

The journey to forming 13(S)-HpOTrE begins with specific polyunsaturated fatty acid precursors. The availability and type of these substrates are critical determinants in the biosynthetic process.

α-Linolenic Acid (ALA) as a Primary Precursor

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, stands out as the primary precursor for the biosynthesis of this compound. nih.govuzh.chmdpi.commdpi.com In various biological systems, particularly in plants, ALA undergoes enzymatic oxidation to yield this compound. uzh.chmdpi.commdpi.com This conversion is a crucial step in the lipoxygenase (LOX) pathway, which is responsible for producing a variety of bioactive lipid mediators known as oxylipins. nih.govuzh.chresearchgate.net The metabolism of ALA is not limited to a single product; for instance, in some cases, it can also be converted to 9S-hydroperoxyoctadecatrienoic acid (9S-HpOTrE), although the formation of the 13S-isomer is often predominant. nih.govuzh.chmdpi.com The enzymatic machinery in soybeans, for example, primarily converts ALA into its 13-oxygenated derivative, this compound. uzh.chmdpi.com

γ-Linolenic Acid (GLA) as an Alternative Precursor

While ALA is the principal starting material, γ-linolenic acid (GLA), an omega-6 fatty acid, serves as an alternative precursor for the synthesis of a specific isomer of this compound. americanchemicalsuppliers.commedchemexpress.comnih.gov This variant is sometimes denoted as this compound(γ) to distinguish it from the ALA-derived counterpart. americanchemicalsuppliers.commedchemexpress.com The enzymatic action of specific lipoxygenases on GLA leads to the production of this monohydroxy polyunsaturated fatty acid. americanchemicalsuppliers.commedchemexpress.comtargetmol.comtargetmol.cn

Key Enzymatic Systems Involved in this compound Formation

The conversion of precursor fatty acids into this compound is not a spontaneous process but is meticulously controlled by specific enzymatic systems. Lipoxygenases are the central players in this biochemical transformation.

Lipoxygenase (LOX) Isoforms

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. glpbio.com Different isoforms of LOX exhibit varying substrate specificities and produce distinct products. nih.gov The formation of this compound is a direct result of the catalytic activity of specific LOX isoforms on either ALA or GLA. nih.govuzh.chmdpi.comamericanchemicalsuppliers.comglpbio.com

In soybeans, soybean lipoxygenase-2 (LO-2) is a key enzyme responsible for the production of this compound from α-linolenic acid. caymanchem.comnih.gov Research has shown that recombinant soybean LOX2 (GmLOX2) demonstrates high regio- and stereospecificity, converting α-linolenic acid into (13S)-hydroperoxide with a yield of approximately 98%. nih.gov When soybean seedling biomembranes are incubated with LO-2, it catalyzes the formation of both 9- and 13-HpOTrE. caymanchem.com

Soybean lipoxygenase-1 (LO-1) is the enzyme responsible for the conversion of γ-linolenic acid into this compound(γ). americanchemicalsuppliers.commedchemexpress.comtargetmol.comtargetmol.cn This reaction is a notable alternative pathway for the synthesis of a this compound isomer. Interestingly, at high concentrations (greater than 100 μM), this compound(γ) can act as an inhibitor of soybean LO-1 activity. medchemexpress.comlipidmaps.org

Mammalian 15-Lipoxygenase (15-LOX-1 and 15-LOX-2) Pathways

In mammals, the biosynthesis of 13(S)-hydroperoxyoctadecatrienoic acid (this compound) from dihomo-γ-linolenic acid (DGLA) is primarily catalyzed by the enzyme 15-lipoxygenase (15-LOX). There are two main isoforms of this enzyme, 15-LOX-1 and 15-LOX-2, which, despite both being capable of oxygenating polyunsaturated fatty acids, exhibit distinct characteristics and substrate preferences.

15-LOX-1 (ALOX15): This enzyme, also known as arachidonate (B1239269) 15-lipoxygenase, is a key player in the metabolism of various polyunsaturated fatty acids. wikipedia.org While it can metabolize arachidonic acid (AA), human 15-LOX-1 shows a preference for linoleic acid, oxygenating it to form 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE). wikipedia.org When acting on DGLA, human neutrophils, which express ALOX15, convert it into 15S-hydroperoxy-8Z,11Z,13E-eicosatrienoic acid. wikipedia.org The enzyme catalyzes the addition of a hydroperoxy group at the C15 position of DGLA. researchgate.net 15-LOX-1 can oxygenate not only free fatty acids but also those esterified within biomembranes and lipoproteins. frontiersin.org

15-LOX-2 (ALOX15B): First identified in 1997, 15-LOX-2 is a distinct 15-lipoxygenase isoform expressed in tissues such as the skin, prostate, lungs, and cornea. frontiersin.org It catalyzes the regio- and stereospecific oxygenation of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). frontiersin.orgacs.org Like 15-LOX-1, 15-LOX-2 can also act on esterified fatty acids. frontiersin.org While both enzymes produce 15-S-hydroperoxy products from phospholipid-esterified arachidonic acid, they have different substrate affinities. nih.govresearchgate.net For instance, with free fatty acids, 15-LOX-2 shows different kinetic values for arachidonic acid versus dihomo-γ-linolenic acid. researchgate.net Recombinant human 15-LOX-2 primarily converts α-linolenic acid (ALA) to 13-HOTrE. mdpi.com

The enzymatic conversion by both 15-LOX isoforms involves the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group of the fatty acid substrate, followed by the insertion of molecular oxygen. nih.govdiva-portal.org

Stereochemical Aspects of Enzymatic Production

The production of this compound by lipoxygenases is a highly stereospecific process. Lipoxygenases (LOXs) are dioxygenases that catalyze the stereo-specific peroxidation of polyunsaturated fatty acids containing a 1,4-cis,cis-pentadiene structure. frontiersin.orgfrontiersin.org

The "(S)" designation in this compound refers to the specific stereochemical configuration at the carbon atom where the hydroperoxy group is attached. This stereospecificity is a hallmark of enzymatic reactions, which are governed by the three-dimensional structure of the enzyme's active site. nih.gov In the case of mammalian 15-lipoxygenases, the reaction proceeds through the abstraction of the C13 pro-S hydrogen and the antarafacial addition of oxygen to the C15 carbon of arachidonic acid, leading to an S-configured product. nih.gov This precise control ensures that predominantly one stereoisomer is formed.

The stereochemistry of the resulting product is crucial, as different stereoisomers can have vastly different biological activities. The enzymatic basis for producing the S-configuration is conserved among certain lipoxygenases. For example, due to the stereospecific nature of the active site, it is predicted that the oxygenated product of DGLA would share the same S-configuration as the product from arachidonic acid. nih.gov This stereocontrol is a direct result of how the substrate fatty acid is oriented within the enzyme's catalytic domain during the reaction. frontiersin.org

Cellular and Subcellular Localization of Biosynthesis

The biosynthesis of this compound is dictated by the cellular and subcellular localization of the 15-LOX enzymes. 15-LOX-1 and 15-LOX-2 exhibit different expression patterns and localization within cells, suggesting that their products may be compartmentalized and exert distinct effects. arvojournals.orgnih.gov

15-LOX-1 (ALOX15): The cellular localization of 15-LOX-1 is predicted to be cytoplasmic and membrane-associated. biocompare.com Studies have shown its localization in the glandular epithelium of human colorectal tumor tissue. aacrjournals.org In macrophage foam cells, 15-LOX-1 has been observed to associate with neutral lipid droplets, which are sites of lipid storage. researchgate.net More recent research has also identified a bromodomain-like region in 15-LOX-1, which explains its localization within the nucleus, suggesting a potential role in chromatin binding and modification beyond its function in lipid metabolism. nih.gov

15-LOX-2 (ALOX15B): This isoform is expressed in various epithelial tissues, including the prostate, lungs, skin, and cornea. frontiersin.orgabcam.com Unlike 15-LOX-1, 15-LOX-2 shows a broader subcellular distribution. In human corneal epithelial cells, 15-LOX-2 has been detected in both the cytoplasm and the nucleus, with evidence suggesting it is actively transported into the nucleus. arvojournals.orgnih.gov Furthermore, upon stimulation with a calcium ionophore, 15-LOX-2 can localize to the plasma membrane. nih.govresearchgate.net

The distinct localization of these enzymes implies that the production of this compound and other related lipid mediators can occur in specific cellular compartments, including the cytoplasm, nucleus, and at cellular membranes, potentially influencing localized signaling events.

Data Tables

Table 1: Comparison of Mammalian 15-LOX Isoforms Use the interactive controls to view and filter the data.

| Feature | 15-LOX-1 (ALOX15) | 15-LOX-2 (ALOX15B) |

|---|---|---|

| Primary Substrate Preference | Linoleic Acid wikipedia.org | Arachidonic Acid frontiersin.orgacs.org |

| Substrate Form | Free and esterified fatty acids frontiersin.org | Free and esterified fatty acids frontiersin.org |

| Primary Product from AA | 15(S)-HpETE and 12(S)-HpETE wikipedia.org | 15(S)-HpETE frontiersin.org |

| Tissue Expression | Reticulocytes, eosinophils, colorectal epithelium wikipedia.orgaacrjournals.org | Prostate, skin, cornea, lungs frontiersin.orgarvojournals.orgnih.gov |

Table 2: Subcellular Localization of 15-LOX Enzymes Use the interactive controls to view and filter the data.

| Enzyme | Cytoplasm | Nucleus | Plasma Membrane | Other |

|---|---|---|---|---|

| 15-LOX-1 | Yes biocompare.com | Yes nih.gov | No | Lipid Droplets researchgate.net |

| 15-LOX-2 | Yes arvojournals.orgnih.gov | Yes arvojournals.orgnih.gov | Yes (upon stimulation) nih.govresearchgate.net | Not specified |

Metabolic Transformations and Downstream Products of 13 S Hpotre

Enzymatic Conversion Pathways

The hydroperoxy group of 13(S)-HpOTrE is highly reactive, making the molecule susceptible to transformation by several classes of enzymes. In plants, four primary biosynthetic routes for the metabolism of polyunsaturated fatty acid hydroperoxides have been identified: reduction by peroxidases, cleavage by hydroperoxide lyases, dehydration by allene (B1206475) oxide synthases, and conversion by other enzymes like divinyl ether synthases and epoxy-alcohol synthases. acs.org These pathways convert this compound into a diverse array of downstream products.

One of the fundamental metabolic fates of this compound is its reduction to the corresponding stable alcohol, 13(S)-hydroxyoctadecatrienoic acid (13(S)-HOTrE). mdpi.com This conversion is a critical detoxification step, as hydroperoxides are reactive and potentially damaging molecules. The reaction involves the reduction of the hydroperoxy group (-OOH) to a hydroxyl group (-OH).

This reduction is primarily catalyzed by glutathione (B108866) peroxidases (GPx), a family of enzymes that play a crucial role in protecting organisms from oxidative damage. wikipedia.org These enzymes utilize reduced glutathione (GSH) as a reducing agent to convert lipid hydroperoxides to their corresponding alcohols. wikipedia.orgmdpi.com

The general reaction is as follows: This compound + 2 GSH → 13(S)-HOTrE + GSSG + H₂O

Among the GPx family, glutathione peroxidase 4 (GPX4) is unique in its ability to directly reduce complex lipid hydroperoxides, including those esterified within cell membranes. mdpi.comfrontiersin.orgoup.comnih.gov This makes GPX4 particularly important for protecting membrane lipids from peroxidation. oup.com The reduction of this compound to 13(S)-HOTrE is not just a detoxification process; the resulting product, 13(S)-HOTrE, is itself a bioactive lipid mediator. mdpi.comnih.govportlandpress.com

In plants, this compound can be cleaved by the enzyme hydroperoxide lyase (HPL), which belongs to the cytochrome P450 family (CYP74B). caymanchem.comebiohippo.comindiamart.comuu.nl This enzyme catalyzes the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group. uu.nl

The action of 13-HPL on this compound results in the formation of two smaller molecules: a C6 aldehyde and a C12 oxoacid. uu.nlmdpi.com Specifically, the products are (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid. acs.orgmdpi.com These short-chain aldehydes are significant contributors to the characteristic aroma of fresh green leaves, often referred to as "green leaf volatiles." uu.nl The C12 oxoacid can be further converted to the wound hormone traumatic acid. uu.nl

Table 1: Products of the Hydroperoxide Lyase Pathway

| Enzyme | Substrate | Product 1 (Aldehyde) | Product 2 (Oxoacid) | Reference |

|---|---|---|---|---|

| 13-Hydroperoxide Lyase (13-HPL) | This compound | (Z)-3-Hexenal | 12-oxo-(Z)-9-dodecenoic acid | acs.orgmdpi.com |

A crucial metabolic route for this compound in plants is the hydroperoxide dehydratase pathway, which leads to the synthesis of the phytohormone jasmonic acid (JA) and its related compounds, collectively known as jasmonates. targetmol.comcaymanchem.comebiohippo.comindiamart.com This pathway, also called the octadecanoid pathway, is central to plant defense responses against insects and pathogens. caymanchem.comacs.org The biosynthesis of jasmonic acid from this compound involves a sequence of enzymatic reactions, with the first two steps catalyzed by allene oxide synthase (AOS) and allene oxide cyclase (AOC). acs.orgpnas.org

The first committed step in the jasmonic acid biosynthesis pathway is the dehydration of this compound, catalyzed by allene oxide synthase (AOS), a member of the CYP74A subfamily of cytochrome P450 enzymes. acs.orgpnas.orgiosrjournals.org AOS converts this compound into a highly unstable, energy-rich intermediate called an allene oxide, specifically (9Z,11E,15Z)-12(13S)-epoxyoctadeca-9,11,15-trienoic acid (12,13-EOT). acs.orgnih.gov This reaction involves the abstraction of a proton from the hydroperoxide group and the subsequent elimination of a water molecule. iosrjournals.org The resulting allene oxide is prone to rapid enzymatic or non-enzymatic reactions. nih.gov

The unstable allene oxide produced by AOS is immediately acted upon by the next enzyme in the pathway, allene oxide cyclase (AOC). acs.orgpnas.org AOC is an isomerase that catalyzes the cyclization of the allene oxide into a cyclopentenone structure. wikipedia.org This enzymatic cyclization specifically produces the 9S,13S-stereoisomer of 12-oxo-phytodienoic acid (OPDA). pnas.org OPDA is the direct precursor to jasmonic acid. Following its formation, OPDA undergoes reduction of the ring double bond and three cycles of β-oxidation to yield (+)-7-iso-jasmonic acid. acs.org

Table 2: Key Steps in the Jasmonic Acid Biosynthesis Pathway

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| Allene Oxide Synthase (AOS) | This compound | 12,13(S)-Epoxyoctadecatrienoic acid (Allene Oxide) | acs.orgpnas.orgnih.gov |

| Allene Oxide Cyclase (AOC) | 12,13(S)-Epoxyoctadecatrienoic acid | 12-oxo-phytodienoic acid (OPDA) | acs.orgpnas.orgnih.gov |

In addition to the pathways described above, this compound can be further oxygenated to form dihydroxy fatty acids. The formation of dihydroxyoctadecatrienoic acid (DiHOTrE) isomers has been observed, particularly in soybeans.

Research has shown that when γ-linolenic acid is the initial substrate, the resulting this compound(γ) can be converted by soybean lipoxygenase-1 (LO-1) into all four possible isomers of 6,13-dihydroxyoctadecatrienoic acid (6,13-DiHOTrE). targetmol.comlipidmaps.orgamericanchemicalsuppliers.com This indicates that the lipoxygenase enzyme itself can possess a secondary catalytic activity, introducing a second hydroxyl group into the fatty acid chain. Similarly, recombinant human 15-LOX-2 can convert 13-HOTrE (derived from α-linolenic acid) into 9,16-DiHOTrE, suggesting that sequential oxygenation events can lead to the formation of various non-vicinal diol products. mdpi.com

Compound Nomenclature

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | (9Z,11E,15Z)-(13S)-13-Hydroperoxyoctadeca-9,11,15-trienoic acid |

| 13(S)-HOTrE | (9Z,11E,15Z)-(13S)-13-Hydroxyoctadeca-9,11,15-trienoic acid |

| 12,13-EOT | (9Z,11E,15Z)-12(13S)-Epoxyoctadeca-9,11,15-trienoic acid |

| OPDA | 12-oxo-phytodienoic acid |

| JA | Jasmonic acid |

| DiHOTrE | Dihydroxyoctadecatrienoic acid |

| 6,13-DiHOTrE | 6,13-Dihydroxyoctadecatrienoic acid |

| 9,16-DiHOTrE | 9,16-Dihydroxyoctadecatrienoic acid |

| (Z)-3-Hexenal | (Z)-Hex-3-enal |

| 12-oxo-(Z)-9-dodecenoic acid | 12-oxo-dodec-9(Z)-enoic acid |

| Traumatic Acid | (E)-Dodec-2-enedioic acid |

| GSH | Glutathione (reduced) |

| GSSG | Glutathione disulfide (oxidized) |

| 15-LOX | 15-Lipoxygenase |

| GPx | Glutathione Peroxidase |

| HPL | Hydroperoxide Lyase |

| AOS | Allene Oxide Synthase |

| AOC | Allene Oxide Cyclase |

Allene Oxide Synthase (AOS) Activity

Conversion to Epoxy-Alcohol Derivatives

The enzymatic conversion of this compound to epoxy-alcohol derivatives is a significant metabolic pathway. This transformation is primarily catalyzed by enzymes known as epoxy-alcohol synthases (EAS). These enzymes rearrange the hydroperoxide into a more stable epoxy-alcohol structure.

Research has shown that epoxy-alcohol synthase can transform this compound into 11-hydroxy-12(13)-epoxyoctadecadienoic acid (11-OH-12(13)-EpODE) acs.orgcambridge.org. In some fungal species, such as Fusarium oxysporum, an iron-containing 13(S)-lipoxygenase (FoxLOX) exhibits the capability to convert this compound into 11-hydroxy-12,13-epoxy derivatives acs.org. Similarly, studies on the human pathogen Blastomyces dermatitidis have demonstrated the transformation of this compound into 12(13S)-epoxy-11-hydroxy-9Z,15Z-octadecadienoic acid researchgate.net.

While this compound is a substrate for these enzymes, the rate of conversion can vary. For instance, the epoxy-alcohol synthase from the rice pathogen Magnaporthe salvinii transforms this compound into distinct epoxy alcohols, although at a slower rate compared to its preferred substrate, 9S-HPODE nih.gov. In some cases, the enzymatic reaction is stereospecific, yielding specific isomers of the epoxy-alcohol product researchgate.net.

Non-Enzymatic Degradation and Rearrangement Products

This compound is a relatively unstable molecule that can undergo degradation and rearrangement through non-enzymatic pathways, yielding a variety of products. These reactions can be initiated by factors such as heat, acid, or the presence of radicals acs.orgcambridge.org.

A primary non-enzymatic pathway involves the rearrangement of this compound into an unstable allene oxide, specifically 12(13S)-epoxy-9Z,11,15Z-octadecatrienoic acid (12,13S-EOT) nih.gov. This allene oxide is short-lived in aqueous environments and readily undergoes hydrolysis to form more stable products. The main products of this non-enzymatic hydrolysis are α-ketols (12-oxo-13-hydroxy-9Z,15Z-octadecadienoic acid) and γ-ketols nih.govdiva-portal.orgnih.gov. The hydrolysis of the allene oxide typically proceeds with an inversion of configuration at the C-13 position, leading to the formation of the 13R stereoisomer of the α-ketol nih.gov.

In addition to hydrolysis, the allene oxide intermediate can undergo other rearrangements. One such pathway is a Favorskii-type rearrangement, which involves a cyclopropanone (B1606653) intermediate, leading to the formation of branched-chain dicarboxylic acids known as graminoxins d-nb.info.

Furthermore, the spontaneous rearrangement of epoxide derivatives of this compound can occur. For example, 9(Z),11(Z),15(Z)-12(13)-EpOTrE, which can be formed from this compound, can spontaneously rearrange to form 9(Z),15(Z)-13-OH-12-oxo-ODE acs.org. Non-enzymatic conversion can also be triggered by radicals or singlet oxygen, which results in the formation of racemic mixtures of products, as the stereochemistry is not controlled in these reactions acs.org.

Table 1: Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | 13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid |

| 11-OH-12(13)-EpODE | 11-hydroxy-12(13)-epoxyoctadecadienoic acid |

| 12(13S)-epoxy-11-hydroxy-9Z,15Z-octadecadienoic acid | 12(13S)-epoxy-11-hydroxy-9Z,15Z-octadecadienoic acid |

| 9S-HPODE | 9S-hydroperoxy-10E,12Z-octadecadienoic acid |

| 12,13S-EOT | 12(13S)-epoxy-9Z,11,15Z-octadecatrienoic acid |

| α-ketol | 12-oxo-13-hydroxy-9Z,15Z-octadecadienoic acid |

| γ-ketol | 9-hydroxy-10-oxo-12Z,15Z-octadecadienoic acid |

| Graminoxins | Branched-chain dicarboxylic acids |

| 9(Z),11(Z),15(Z)-12(13)-EpOTrE | 9(Z),11(Z),15Z-12(13)-epoxyoctadecatrienoic acid |

| 9(Z),15(Z)-13-OH-12-oxo-ODE | 9(Z),15(Z)-13-hydroxy-12-oxo-octadecenoic acid |

Cellular and Molecular Mechanisms of Action of 13 S Hpotre

Modulation of Inflammatory Processes

13(S)-HpOTrE has demonstrated potent anti-inflammatory properties by influencing several key components of the inflammatory cascade. nih.gov Its actions range from the direct inactivation of critical inflammatory complexes to the regulation of cytokine expression and the engagement of nuclear receptor pathways.

Inactivation of NLRP3 Inflammasome Complex

A primary mechanism of this compound's anti-inflammatory effect is the inactivation of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome complex. nih.govmdpi.com The NLRP3 inflammasome is a multiprotein platform crucial for the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines IL-1β and IL-18. researchgate.netnih.gov

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and mouse peritoneal macrophages, pretreatment with this compound led to the downregulation of NLRP3 inflammasome activation. researchgate.netportlandpress.comnih.gov This inactivation prevents the autocatalytic activation of pro-caspase-1, thereby inhibiting the maturation and release of IL-1β and IL-18. researchgate.netnih.gov The effect of this compound on the NLRP3 inflammasome is mediated, at least in part, through the PPAR-γ pathway, as the presence of a PPAR-γ antagonist reverses these inhibitory effects. researchgate.netnih.gov

Table 1: Effect of this compound on NLRP3 Inflammasome Components

| Component | Effect of this compound Treatment | Cellular Model | Reference |

|---|---|---|---|

| NLRP3 Transcript Level | Decrease | RAW 264.7 cells | researchgate.net |

| Caspase-1 Activation | Downregulation/Inhibition | RAW 264.7 cells, Peritoneal Macrophages | researchgate.netnih.gov |

| IL-1β Secretion | Decrease | RAW 264.7 cells, Peritoneal Macrophages | researchgate.netmdpi.com |

| IL-18 Secretion | Decrease | RAW 264.7 cells | nih.gov |

Regulation of Pro-inflammatory Cytokine Expression

Immunoblot and immunofluorescence analyses have confirmed that pretreatment with this compound significantly inhibits LPS-induced iNOS and TNF-α expression in RAW 264.7 cells. researchgate.net This inhibition is a crucial aspect of its ability to quell the inflammatory response at the molecular level.

Induction of Anti-inflammatory Cytokine Secretion

In a reciprocal fashion to its suppression of pro-inflammatory mediators, this compound actively promotes the production of anti-inflammatory cytokines. Specifically, it has been observed to increase the secretion of interleukin-10 (IL-10). mdpi.commdpi.com IL-10 is a potent anti-inflammatory cytokine that plays a critical role in limiting the host immune response to pathogens, thereby preventing damage to the host and maintaining tissue homeostasis. The ability of this compound to upregulate IL-10 further underscores its role in resolving inflammation. mdpi.com

Involvement of PPAR-γ Pathway

The peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation. mdpi.comportlandpress.com A substantial body of evidence indicates that the anti-inflammatory effects of this compound are mediated through the activation of the PPAR-γ pathway. researchgate.netportlandpress.commdpi.comresearchgate.netfrontiersin.org

Activation of PPAR-γ by this compound leads to the subsequent inactivation of the NLRP3 inflammasome. researchgate.netportlandpress.comfrontiersin.org This has been demonstrated in studies where the co-incubation with a PPAR-γ antagonist, GW9662, reversed the inhibitory effects of this compound on the inflammasome complex and caspase-1 activation. researchgate.netnih.gov This highlights the critical role of the PPAR-γ pathway as an upstream regulator of the anti-inflammatory actions of this compound.

Effects on COX-2 Expression

Table 2: Summary of this compound's Effects on Inflammatory Mediators

| Mediator | Effect of this compound | Key Pathway Involved | Reference |

|---|---|---|---|

| NLRP3 Inflammasome | Inactivation | PPAR-γ | nih.govresearchgate.netportlandpress.com |

| IL-1β | Decreased Expression/Secretion | NLRP3/PPAR-γ | mdpi.comresearchgate.netmdpi.com |

| TNF-α | Decreased Expression | - | mdpi.commdpi.comresearchgate.net |

| iNOS | Decreased Expression | - | mdpi.comresearchgate.net |

| IL-10 | Increased Secretion | - | mdpi.commdpi.com |

| COX-2 | Upregulated Expression | - | researchgate.net |

Influence on Cellular Homeostasis and Fate

The influence of this compound extends beyond inflammation to encompass fundamental cellular processes, including cellular homeostasis and apoptosis. nih.govmdpi.comresearchgate.net

Studies have shown that this compound can induce apoptosis in LPS-challenged macrophages. portlandpress.comnih.gov This pro-apoptotic effect is significant in the context of inflammation, as the timely removal of activated immune cells is a crucial component of the resolution phase of inflammation. Furthermore, this compound has been found to inhibit autophagy in these cells. portlandpress.comnih.gov By modulating these critical cellular fate decisions, this compound contributes to the restoration of tissue homeostasis following an inflammatory challenge. The compound has also been noted to play a role in maintaining cellular homeostasis, a critical factor in various pathophysiological processes. nih.gov

Induction of Apoptosis

This compound has been demonstrated to be a potent inducer of apoptosis, or programmed cell death, in various cell types. Studies have shown that it can reduce the viability of cancer cells. For instance, in 2D cultures of cutaneous squamous cell carcinoma cells, 13-HpOTrE was the most active among several 15-LOX metabolites in inducing cytotoxicity and apoptosis. researchgate.net The pro-apoptotic effects are not limited to cancer cells. In lipopolysaccharide (LPS)-challenged RAW 264.7 macrophages, this compound treatment resulted in a dose-dependent increase in apoptosis. nih.govnih.gov This suggests that its apoptosis-inducing capability is a key component of its anti-inflammatory effects. nih.gov

The molecular mechanisms underlying this pro-apoptotic activity are being elucidated. One proposed pathway involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.gov The activation of PPAR-γ is a known trigger for apoptosis in certain macrophage populations. nih.gov However, the role of other classical apoptosis regulators, such as the Bcl-2 family of proteins, appears to be context-dependent. In one study involving 3D tumor constructs of cutaneous squamous cell carcinoma, administration of 13-HpOTrE did not lead to any detectable change in the protein expression of the anti-apoptotic regulator Bcl-2. researchgate.net This indicates that this compound may trigger apoptosis through various signaling pathways depending on the cellular environment and model system.

Table 1: Research Findings on this compound and Apoptosis Induction

| Cell Line/Model | Context | Key Findings | Reference(s) |

|---|---|---|---|

| Cutaneous Squamous Cell Carcinoma (2D culture) | Cancer cell viability | Reduced cell viability; identified as a potent inducer of cytotoxicity and apoptosis. | researchgate.net |

| RAW 264.7 Macrophages | LPS-induced inflammation | Induced apoptosis in a dose-dependent manner. | nih.gov |

| Mouse Peritoneal Macrophages | LPS-induced inflammation | Anti-inflammatory effects were mediated in part by apoptosis induction. | nih.gov |

Inhibition of Autophagy

The molecular mechanism behind this inhibition centers on the Beclin-1-mediated pathway. nih.govresearchgate.net In LPS-challenged RAW 264.7 cells, a significant increase in autophagy is observed, characterized by the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipid-bound form (LC3-II) and the formation of LC3 puncta, which are hallmarks of autophagosome formation. nih.gov Treatment with this compound was shown to inhibit this process. researchgate.net Immunoblotting studies confirmed that this compound treatment reduces the levels of Beclin-1, a key protein in the initiation of the autophagosome. researchgate.net There appears to be a regulatory link between the induction of apoptosis and the inhibition of autophagy by this compound, as apoptosis is known to inhibit Beclin-1-mediated autophagy. nih.gov

Table 2: Research Findings on this compound and Autophagy Inhibition

| Cell Line/Model | Context | Key Findings | Molecular Mechanism | Reference(s) |

|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS-induced inflammation | Deactivated autophagy. | Inhibition of Beclin-1. | nih.govresearchgate.net |

Modulation of Reactive Oxygen Species (ROS) Generation

This compound plays a significant role in modulating cellular redox balance. Research indicates that it generally functions to reduce the generation of reactive oxygen species (ROS), particularly under conditions of inflammatory stress. mdpi.com In mouse macrophage cell lines (RAW 264.7) stimulated with LPS, treatment with 13-HpOTrE significantly reduced the production of ROS. mdpi.comresearchgate.net

The mechanisms for this antioxidant effect involve the enhancement of endogenous antioxidant systems. Evidence suggests that this compound can increase the activity of glutathione (B108866) peroxidase (GPx), a crucial enzyme involved in scavenging free radicals. cmu.ac.th Furthermore, the generation of ROS in inflammatory settings is often linked to the activity of the membrane-bound enzyme complex NADPH oxidase. researchgate.netbiodeep.cn this compound's ability to curb ROS production may be linked to the modulation of this enzyme's activity. biodeep.cnmdpi.com This reduction in oxidative stress is a key component of its anti-inflammatory effects. researchgate.net

Table 3: Research Findings on this compound and ROS Modulation

| Cell Line/Model | Context | Effect on ROS | Potential Mechanism | Reference(s) |

|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS-induced inflammation | Reduced ROS generation. | Not specified | mdpi.com |

| Macrophages | Inflammation | Reduced ROS. | Involvement of NADPH oxidase suggested. | researchgate.netbiodeep.cn |

Receptor-Mediated Interactions and Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific cellular receptors and the subsequent activation of downstream signaling pathways. A primary mechanism that has been extensively documented is its interaction with the nuclear receptor PPAR-γ. mdpi.comportlandpress.com this compound acts as a ligand for PPAR-γ, activating it to initiate a cascade of anti-inflammatory responses. nih.gov

A major consequence of PPAR-γ activation by this compound is the inactivation of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. mdpi.comcmu.ac.thportlandpress.com The NLRP3 inflammasome is a multi-protein complex responsible for the activation of caspase-1 and the subsequent processing and release of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.govresearchgate.net In LPS-stimulated macrophages, this compound treatment leads to a PPAR-γ-dependent downregulation of NLRP3, caspase-1, IL-1β, and IL-18 transcript levels. researchgate.net This inhibitory effect on the inflammasome can be reversed by using a PPAR-γ antagonist, confirming the central role of this receptor in the signaling pathway. researchgate.net

While the PPAR-γ pathway is a well-established target, other receptor families, such as G-protein coupled receptors (GPCRs), are known to be receptors for various oxylipins and may also be involved in the actions of this compound. frontiersin.orgmdpi.combiorxiv.org

Table 4: Signaling Pathways Modulated by this compound

| Receptor/Pathway | Mechanism of Action | Downstream Effects | Cell Type/Model | Reference(s) |

|---|---|---|---|---|

| PPAR-γ | Acts as a ligand, activating the receptor. | Inactivation of NLRP3 inflammasome complex. | RAW 264.7 cells, Mouse Peritoneal Macrophages | mdpi.comnih.govresearchgate.netcmu.ac.thportlandpress.comnih.govresearchgate.net |

| NLRP3 Inflammasome | Inactivated via PPAR-γ pathway. | Decreased expression of Caspase-1, IL-1β, and IL-18. | RAW 264.7 cells, Mouse Peritoneal Macrophages | nih.govresearchgate.net |

Physiological and Pathological Roles of 13 S Hpotre

Role in Plant Biology

The compound 13(S)-hydroperoxyoctadecatrienoic acid, or 13(S)-HpOTrE, is a pivotal intermediate in the biosynthesis of jasmonates, a class of phytohormones that regulate various aspects of plant life. nih.gov Its formation from α-linolenic acid via the action of the 13-lipoxygenase (LOX) enzyme marks a crucial step in the octadecanoid pathway, a signaling cascade essential for plant defense and development. pnas.orgmdpi.com

Wound Response Mechanisms

Mechanical wounding of plant tissues, such as that caused by herbivore feeding, triggers a rapid defense response. A key element of this response is the synthesis of jasmonic acid (JA) and its derivatives, for which this compound is a direct precursor. pnas.org The production of this compound is initiated by the release of α-linolenic acid from membrane lipids, which is then oxygenated by 13-lipoxygenase. mdpi.com This initiates a signaling cascade that leads to the expression of defense-related genes. nih.gov In tomato plants, for instance, the wound-induced expression of proteinase inhibitors is dependent on this pathway. nih.gov Mutants deficient in the synthesis of linolenic acid, and therefore this compound, show a compromised defense response against insect attacks. nih.gov

Induction of Proteinase Inhibitors

A significant outcome of the wound-induced signaling pathway is the synthesis and accumulation of proteinase inhibitors (PIs). nih.govcaymanchem.com These proteins interfere with the digestive enzymes of herbivorous insects, thereby deterring further feeding. The application of this compound to tomato leaves has been shown to induce the synthesis of proteinase inhibitors, mimicking the natural response to wounding. caymanchem.comindiamart.com This demonstrates the direct role of this compound as a signaling molecule in activating defense gene expression. caymanchem.com The octadecanoid pathway, initiated by the formation of this compound, is therefore central to this anti-herbivore defense mechanism. oup.com

Involvement in Lipid-Based Signaling Systems against Biotic Stress (Insect and Pathogen Attack)

The role of this compound extends to a broader lipid-based signaling system that mediates plant responses to various biotic stresses, including attacks from both insects and pathogens. caymanchem.comindiamart.com The accumulation of this compound and other oxylipins can be specific to the type of pathogen and the plant organ affected. mdpi.com For example, tomato plants accumulate 13(S)-polyunsaturated fatty acid hydroperoxides upon infection by the fungal pathogen Botrytis cinerea. mdpi.com This suggests that this compound is part of a complex signaling network that allows plants to tailor their defenses to different threats. caymanchem.comindiamart.com The production of these signaling molecules is a conserved defense strategy in many plant species. mdpi.com

Contributions to Plant Growth and Development (via Jasmonate Pathway)

Beyond its role in defense, the jasmonate pathway, which originates with this compound, is also involved in regulating plant growth and development. nih.govmdpi.com Jasmonates influence a wide range of processes, including seed germination, root growth, and reproductive development. frontiersin.org The conversion of this compound by allene (B1206475) oxide synthase and allene oxide cyclase to 12-oxo-phytodienoic acid (OPDA) is a critical step leading to the synthesis of jasmonic acid. pnas.orgmdpi.com While JA is a key signaling molecule, its precursor, OPDA, also possesses biological activity, and together they fine-tune the expression of genes related to both defense and development. pnas.org

Role in Mammalian Biological Processes (Mechanistic Studies)

While predominantly studied in plants, this compound and its downstream metabolites also exhibit biological activity in mammalian systems, particularly in the context of inflammation and immune modulation. nih.gov

Immunomodulatory Effects in Cellular Models

In mammalian cellular models, this compound and its reduced form, 13(S)-hydroxyoctadecatrienoic acid (13(S)-HOTrE), have demonstrated significant anti-inflammatory effects. nih.gov These compounds are metabolites of α-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid, produced via the 15-lipoxygenase (15-LOX) pathway. nih.govmdpi.com

Studies using lipopolysaccharide (LPS)-challenged RAW 264.7 macrophage cells and mouse peritoneal macrophages have shown that this compound can reduce the production of pro-inflammatory markers. nih.govmdpi.com The mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govmdpi.com This activation leads to the inactivation of the NLRP3 inflammasome complex, a key component of the inflammatory response. nih.govnih.govfrontiersin.org Consequently, the secretion of pro-inflammatory cytokines like IL-1β and TNF-α is decreased, while the production of the anti-inflammatory cytokine IL-10 is enhanced. mdpi.com

Furthermore, research indicates that this compound can induce apoptosis and inhibit autophagy in LPS-stimulated macrophages, contributing to its anti-inflammatory profile. nih.gov In animal models of sepsis, treatment with this compound has been shown to improve survival rates, highlighting its potential immunomodulatory role in vivo. nih.govresearchgate.net Of the two metabolites, this compound has been observed to be more potent than 13(S)-HOTrE in mediating these anti-inflammatory effects. nih.govdntb.gov.ua

Table 1: Summary of Research Findings on the Immunomodulatory Effects of this compound in Cellular Models

| Cell Model | Treatment | Key Findings | Mechanism of Action |

| RAW 264.7 macrophages | LPS + this compound | Reduced pro-inflammatory markers (e.g., iNOS, IL-1β, TNF-α) mdpi.com | Activation of PPAR-γ nih.govmdpi.com |

| Mouse peritoneal macrophages | LPS + this compound | Increased anti-inflammatory cytokine (IL-10) mdpi.com | Inactivation of NLRP3 inflammasome nih.govnih.gov |

| RAW 264.7 macrophages | LPS + this compound | Induced apoptosis and inhibited autophagy nih.gov | Downregulation of LPS-induced pro-inflammatory markers nih.gov |

Macrophage Responses (e.g., RAW 264.7 cells, mouse peritoneal macrophages)

The lipid mediator 13(S)-hydroperoxyoctadecatrienoic acid, or this compound, a 15-lipoxygenase (15-LOX) metabolite of α-linolenic acid (ALA), demonstrates significant anti-inflammatory effects in macrophages. nih.gov Studies using both the RAW 264.7 macrophage cell line and primary mouse peritoneal macrophages have shown that this compound can modulate inflammatory responses triggered by lipopolysaccharide (LPS). nih.govmdpi.com

Treatment with this compound has been found to reduce the production of key pro-inflammatory mediators. mdpi.com In LPS-stimulated RAW 264.7 cells, pre-treatment with this compound led to a dose-dependent decrease in the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). researchgate.net This was accompanied by a significant reduction in the secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β). researchgate.net At a concentration of 100 µM, this compound reduced IL-1β levels by 86.4%. researchgate.net Furthermore, it has been observed to increase the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10) and decrease the generation of reactive oxygen species. mdpi.com

The anti-inflammatory actions of this compound are mediated, at least in part, through the inactivation of the NLRP3 inflammasome complex. nih.govresearchgate.net This inactivation occurs via the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway. nih.govresearchgate.net The compound was also found to deactivate autophagy and induce apoptosis in LPS-challenged macrophages. nih.govnih.gov In all these observed effects, this compound was found to be more potent than its corresponding hydroxyl derivative, 13(S)-HOTrE. nih.gov

Table 1: Effects of this compound on Macrophage Inflammatory Responses

| Cell Type | Stimulus | Key Findings | Reference |

|---|---|---|---|

| RAW 264.7 cells | LPS | Reduced iNOS and TNF-α expression. Decreased IL-1β secretion. | researchgate.net |

| RAW 264.7 cells, Mouse peritoneal macrophages | LPS | Reduced pro-inflammatory markers (iNOS, IL-1β, TNF-α). Increased anti-inflammatory IL-10. Reduced reactive oxygen species. | mdpi.com |

| RAW 264.7 cells, Mouse peritoneal macrophages | LPS | Inactivated NLRP3 inflammasome via PPAR-γ pathway. Deactivated autophagy and induced apoptosis. | nih.govnih.gov |

Contribution to Oxidative Damage in Cellular Systems (e.g., Cardiomyocytes)

Research on the direct impact of this compound on oxidative damage in cardiomyocytes has yielded nuanced results. In studies using cultured rat cardiomyocytes, this compound was used to simulate the propagation phase of a free radical attack. nih.gov The application of this compound induced a moderate and reversible decrease in electrical parameters of the cardiomyocytes, specifically affecting the action potential. nih.govtandfonline.com However, it did not cause any change in cardiomyocyte contractions. nih.gov

Interestingly, the functional consequences of this oxidative stress were dependent on the phospholipid composition of the cardiomyocyte membranes. tandfonline.comnih.gov Cardiomyocytes enriched with n-3 polyunsaturated fatty acids (PUFAs) exhibited an earlier functional depression upon exposure to this compound, but they also recovered faster compared to those with different PUFA profiles. tandfonline.comnih.gov These findings suggest that while this compound can contribute to functional alterations in cardiomyocytes under oxidative stress, the extent of this contribution is influenced by the cellular lipid environment and does not appear to be a primary driver of major myocardial oxidant dysfunction. nih.gov

Influence on Sperm Physiology (e.g., in freezing processes)

The cryopreservation of sperm is known to induce changes in the molecular composition of spermatozoa, which can affect their viability and function. researchgate.netnih.gov Alterations in lipid metabolism, particularly involving α-linolenic acid (ALA), have been identified as a key aspect of cryoinjury in goat sperm. nih.gov

Metabolomic studies have shown that the levels of this compound, a 15-lipoxygenase metabolite of ALA, are altered during the sperm freezing process. nih.gov It has been suggested that a downregulation of this compound in frozen sperm may be positively correlated with sperm viability. researchgate.netnih.gov This is based on the compound's known dual roles in anti-inflammation and the inhibition of apoptosis. researchgate.netnih.gov The cryopreservation process leads to a restructuring of the lipid organization of sperm membranes, and the changes in the abundance of compounds like this compound are part of this complex response to the stress of freezing and thawing. nih.govmdpi.com

Mechanistic Investigations in Animal Models of Sepsis

Endotoxin-Mediated Septic Shock Models

In animal models of endotoxin-mediated septic shock, this compound has demonstrated protective effects. nih.gov Septic shock induced by endotoxins, such as lipopolysaccharide (LPS), is a severe condition characterized by a systemic inflammatory response. nih.gov Studies in BALB/c mice have shown that administration of this compound improved survival rates in LPS-induced septic shock. nih.govresearchgate.net The underlying mechanism for this protective effect is attributed to its anti-inflammatory properties, specifically its ability to inactivate the NLRP3 inflammasome complex through the PPAR-γ pathway. nih.govresearchgate.net

Polymicrobial Sepsis Models (e.g., Cecal Ligation and Puncture)

The cecal ligation and puncture (CLP) model is a widely used method to induce polymicrobial sepsis in animals, mimicking the clinical course of human sepsis. researchgate.net Research has shown that this compound also confers a survival advantage in this more complex sepsis model. nih.gov Similar to the endotoxin (B1171834) models, the anti-inflammatory actions of this compound, mediated by the inactivation of the NLRP3 inflammasome, are believed to be the primary reason for its beneficial effects in polymicrobial sepsis. nih.govdp.tech The compound's ability to modulate the inflammatory response and inhibit apoptosis in immune cells contributes to the improved outcomes in these models. nih.govnih.gov

Interactions with Other Bioactive Lipids and Metabolic Pathways

This compound is an integral part of the α-linolenic acid (ALA) metabolic pathway, which is catalyzed by enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP450). mdpi.comthemedicalbiochemistrypage.org ALA is first converted to this compound via the 15-lipoxygenase (15-LOX) pathway. mdpi.com This hydroperoxy fatty acid can then be further metabolized. caymanchem.com

One major pathway involves its reduction to the more stable hydroxyl derivative, 13(S)-hydroxyoctadecatrienoic acid (13(S)-HOTrE). mdpi.com Both this compound and 13(S)-HOTrE have been shown to exert anti-inflammatory effects by inactivating the NLRP3 inflammasome. nih.gov In plants, this compound can be metabolized by hydroperoxide lyase to produce aldehyde and oxoacid fragments, or by the allene oxide synthase pathway as a precursor to jasmonic acid. caymanchem.comebi.ac.uk

The biological activities of this compound are often mediated through its interaction with the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key nuclear receptor that regulates lipid metabolism and inflammation. mdpi.comnih.gov Activation of PPAR-γ by this compound leads to the downregulation of pro-inflammatory gene expression. nih.govnih.gov This interaction highlights the central role of this compound in linking fatty acid metabolism with the control of inflammatory responses.

Analytical and Methodological Approaches in 13 S Hpotre Research

Extraction and Sample Preparation Techniques for Lipidomics

The initial and critical step in the analysis of 13(S)-HpOTrE is its effective extraction from biological samples while minimizing degradation. Lipidomics studies face the challenge of handling a wide variety of lipids with differing polarities and solubilities. mdpi.com

Standard protocols for lipid extraction, often developed for animal tissues, include the Folch, Bligh and Dyer, and Matyash methods, which use varying solvent ratios to separate lipids from other cellular components. mdpi.combiorxiv.org For instance, a common approach involves a two-phase liquid-liquid extraction (LLE) using a solvent system like chloroform/methanol/water or dichloromethane/methanol/water to separate nonpolar lipids into one phase and polar metabolites into another. lcms.cz The use of methyl tert-butyl ether (MTBE) has also been shown to be effective for extracting a broad range of lipids. mdpi.com

Sample preparation often includes the addition of antioxidants, such as butylated hydroxytoluene (BHT), to prevent the auto-oxidation of polyunsaturated fatty acids and the degradation of hydroperoxides like this compound. nih.gov The use of internal standards, particularly deuterated versions of the analyte, is essential for accurate quantification, as they account for losses during extraction and analysis. mdpi.comnih.gov For complex samples like plasma or serum, a protein precipitation step, often using organic solvents like acetonitrile (B52724) or methanol, is necessary to remove interfering proteins. lcms.czmdpi.com Solid-phase extraction (SPE) is another popular method for sample cleanup and concentration, offering good reproducibility and compatibility with automated systems. mdpi.com

Table 1: Common Lipid Extraction Methods

| Method | Solvent System | Key Feature |

|---|---|---|

| Folch | Chloroform:Methanol (2:1) | A widely used, traditional method for total lipid extraction. mdpi.com |

| Bligh & Dyer | Chloroform:Methanol:Water | A modification of the Folch method, suitable for samples with high water content. mdpi.com |

| Matyash (MTBE) | Methyl tert-butyl ether:Methanol | A safer alternative to chloroform-based methods with good recovery for various lipid classes. mdpi.com |

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is the cornerstone of modern lipidomics due to its high sensitivity, selectivity, and ability to provide structural information. creative-proteomics.com It is almost always coupled with a separation technique to reduce the complexity of the sample introduced into the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used platform for the targeted analysis of this compound and other oxylipins. mdpi.commdpi.com This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the extracted lipids are separated on a reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) column. biorxiv.org The separated analytes are then ionized, commonly using electrospray ionization (ESI), and analyzed by a mass spectrometer. shimadzu.com For quantification, triple quadrupole (QqQ) mass spectrometers operating in multiple reaction monitoring (MRM) mode are frequently employed. lcms.czmdpi.com This targeted approach monitors specific precursor-to-product ion transitions for the analyte of interest, providing excellent sensitivity and selectivity. mdpi.comshimadzu.com For example, a method package for lipid mediators includes optimized MRM parameters for this compound. shimadzu.comshimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Profile Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for lipid analysis, particularly for fatty acid profiling. shimadzu.com For the analysis of non-volatile compounds like this compound, a derivatization step is required to increase their volatility and thermal stability. mdpi.com This typically involves the conversion of carboxyl and hydroxyl groups into more volatile esters and ethers, for example, through silylation using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). mdpi.com

High-Resolution Mass Spectrometry (e.g., QTOF) in Untargeted Lipidomics

Untargeted lipidomics aims to comprehensively profile all detectable lipids in a sample without prior selection. This approach relies heavily on high-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass analyzers. lcms.cz These instruments provide highly accurate mass measurements, which facilitate the identification of unknown compounds by calculating their elemental composition. lcms.czmdpi.com

In untargeted studies, HRMS is used to acquire full mass spectra, allowing for the retrospective analysis of data for newly discovered compounds. lcms.cz The combination of ultra-high-performance liquid chromatography (UHPLC) with QTOF-MS (UHPLC-QTOF-MS) has been used to explore the metabolite profiles in various biological samples, leading to the identification of this compound as a potential biomarker in certain conditions. researchgate.netnih.gov Untargeted approaches generate vast amounts of data that require sophisticated software for peak extraction, alignment, and statistical analysis to identify differentially abundant lipids like this compound. mdpi.comfrontiersin.org

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Primary Use | Key Advantages | Key Limitations |

|---|---|---|---|

| LC-MS/MS (QqQ) | Targeted quantification | High sensitivity, high selectivity, robust quantification. mdpi.com | Limited to pre-defined analytes, no retrospective analysis. lcms.cz |

| GC-MS | Fatty acid profiling | High chromatographic resolution, low detection limits. mdpi.com | Requires derivatization, not suitable for intact hydroperoxides. mdpi.com |

| LC-HRMS (QTOF, Orbitrap) | Untargeted profiling, identification | Accurate mass for formula determination, retrospective data analysis, comprehensive profiling. lcms.cz | Quantification can be more challenging than targeted methods. chromatographyonline.com |

| SFC-MS/MS | Analysis of lipid classes | Orthogonal separation to RP-LC, fast analysis. chromatographyonline.comrsc.org | Less commonly used for oxylipins compared to LC-MS. |

Supercritical Fluid Chromatography (SFC) Coupled with MS/MS

Supercritical fluid chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. uni-tuebingen.de SFC offers an orthogonal separation mechanism to reversed-phase LC, often separating lipids based on their class rather than just their acyl chain length and degree of unsaturation. chromatographyonline.com When coupled with tandem mass spectrometry (SFC-MS/MS), it can be a powerful tool for lipid analysis. rsc.orgescholarship.org Although less common than LC-MS for oxylipin analysis, SFC has been successfully used for the analysis of both polar and nonpolar lipids, demonstrating its potential for complex lipid mixtures. chromatographyonline.comrsc.org The use of SFC can provide fast and efficient separations. rsc.orgchromatographyonline.com

Spectrophotometric Detection (e.g., UV-Vis for Conjugated Diene Products)

Before the widespread adoption of mass spectrometry, UV-Vis spectrophotometry was a key method for detecting and quantifying lipoxygenase products. The enzymatic conversion of polyunsaturated fatty acids like α-linolenic acid into hydroperoxides like this compound results in the formation of a conjugated diene system. This structural feature gives the molecule a characteristic UV absorbance maximum around 235-237 nm. nih.govcaymanchem.com

Stereochemical Analysis Techniques

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological activity of lipid mediators like this compound. The "(S)" designation indicates a specific configuration at the 13th carbon, and verifying this is essential for accurate research. The primary technique for this purpose is chiral phase high-performance liquid chromatography (chiral HPLC). nih.govmdpi.comrsc.org This method uses a stationary phase containing a chiral selector that interacts differently with the enantiomers (mirror-image isomers) of a compound, allowing for their separation and quantification. mdpi.comrsc.org For instance, the stereochemistry of the related compound 13(S)-HOTrE, the reduced form of this compound, has been confirmed using chiral phase HPLC. rsc.org

Other methods used for determining the stereochemistry of related lipoxygenase products include Mosher's ester analysis and circular dichroism. nih.govnih.gov Mosher's ester analysis is a nuclear magnetic resonance (NMR) spectroscopy technique that can establish the absolute configuration of chiral alcohols. nih.gov Circular dichroism (CD) measures the differential absorption of left- and right-circularly polarized light, which can provide information about the structure of chiral molecules, although its application can be complex and may not always correlate directly with functional changes. nih.govnist.govscispace.com For this compound and its derivatives, techniques like chiral HPLC coupled with mass spectrometry remain the gold standard for confirming the stereospecificity of the molecule generated in biological or enzymatic systems. nih.govmdpi.com

Molecular and Cellular Biology Techniques for Mechanistic Elucidation

Understanding the mechanisms by which this compound exerts its effects requires a suite of sophisticated molecular and cellular biology tools. These techniques allow researchers to probe changes in gene and protein expression, as well as complex cellular processes like apoptosis and autophagy.

Immunoblotting, commonly known as Western blotting, and Reverse Transcription Polymerase Chain Reaction (RT-PCR) are fundamental techniques for studying the influence of this compound on cellular pathways at the protein and gene expression levels, respectively. researchgate.netresearchgate.netresearchgate.netlabxchange.org

Studies have shown that in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, pretreatment with this compound leads to a dose-dependent reduction in the protein expression of key pro-inflammatory mediators. researchgate.netnih.gov Immunoblot analysis revealed decreased levels of inducible nitric oxide synthase (iNOS) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.gov Conversely, the expression of Cyclooxygenase-2 (COX-2), another inflammatory enzyme, was reportedly upregulated by this compound treatment in the same cell model. researchgate.net

At the genetic level, semi-quantitative RT-PCR has been used to assess the transcript levels of components of the NLRP3 inflammasome, a protein complex responsible for activating inflammatory responses. researchgate.net Treatment with this compound was found to decrease the mRNA levels of NLRP3, caspase-1, Interleukin-1 beta (IL-1β), and Interleukin-18 (IL-18) in LPS-stimulated macrophages. researchgate.net These findings demonstrate that this compound can modulate inflammatory responses by altering the expression of critical genes and proteins. researchgate.netnih.gov

Table 1: Effect of this compound on Gene and Protein Expression in LPS-Stimulated Macrophages

| Target Molecule | Analytical Technique | Observed Effect | Cell Model |

| iNOS | Immunoblotting (Western Blot) | Decreased Expression | RAW 264.7 cells |

| TNF-α | Immunoblotting (Western Blot) | Decreased Expression | RAW 264.7 cells |

| COX-2 | Immunoblotting (Western Blot) | Increased Expression | RAW 264.7 cells |

| NLRP3 | RT-PCR | Decreased mRNA Levels | RAW 264.7 cells |

| Caspase-1 | RT-PCR | Decreased mRNA Levels | RAW 264.7 cells |

| IL-1β | RT-PCR, ELISA | Decreased mRNA & Protein Levels | RAW 264.7 cells |

| IL-18 | RT-PCR | Decreased mRNA Levels | RAW 264.7 cells |

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It is particularly valuable for assessing apoptosis (programmed cell death) and autophagy (a cellular recycling process) in response to stimuli like this compound. nih.govresearchgate.netthermofisher.comevotec.com

For apoptosis assessment, cells are typically stained with fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI). nih.govthermofisher.commerckmillipore.com Annexin V binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis, while PI only enters cells with compromised membranes, characteristic of late apoptosis or necrosis. evotec.com Using this method, studies have demonstrated that this compound treatment dose-dependently increases apoptosis in LPS-challenged RAW 264.7 cells. nih.govresearchgate.net

Autophagy can be assessed by monitoring the conversion of the soluble protein LC3-I to its lipid-bound form, LC3-II, which is recruited to autophagosome membranes. nih.gov Research has shown that while LPS stimulation induces autophagy in RAW 264.7 cells, pretreatment with this compound significantly reduces this effect. nih.govportlandpress.com This suggests that the anti-inflammatory actions of this compound may involve the inhibition of autophagy alongside the induction of apoptosis in inflammatory cells. nih.govnih.gov

In vitro cell culture models are indispensable for dissecting the cellular mechanisms of this compound. The most commonly used models in this research are the RAW 264.7 murine macrophage cell line and primary peritoneal macrophages isolated directly from mice. nih.govnih.govmdpi.com These cells are relevant because macrophages play a central role in the inflammatory response.

In studies using these models, cells are typically stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory state. nih.govmdpi.com The effects of this compound are then evaluated. Research has consistently shown that this compound and its more stable metabolite, 13(S)-HOTrE, exert significant anti-inflammatory effects in both RAW 264.7 cells and primary peritoneal macrophages. nih.govportlandpress.commdpi.com

Table 2: Key Research Findings for this compound in Macrophage Cell Culture Models

| Finding | Cell Model(s) |

| Reduced production of pro-inflammatory markers (iNOS, IL-1β, TNF-α). nih.govmdpi.com | RAW 264.7 cells, Mouse Peritoneal Macrophages |

| Reduced generation of reactive oxygen species (ROS). nih.gov | RAW 264.7 cells |

| Increased secretion of the anti-inflammatory cytokine IL-10. mdpi.com | RAW 264.7 cells |

| Inactivation of the NLRP3 inflammasome complex. nih.govmdpi.com | RAW 264.7 cells, Mouse Peritoneal Macrophages |

| Induction of apoptosis and inhibition of autophagy in LPS-challenged cells. nih.govportlandpress.com | RAW 264.7 cells |

These cell culture systems have been crucial in establishing that the anti-inflammatory effects of this compound are mediated, at least in part, through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which leads to the inactivation of the NLRP3 inflammasome. nih.govmdpi.com

To validate the physiological relevance of the findings from cell culture, researchers employ animal model systems. nih.govnih.gov Mouse models of inflammation and sepsis are particularly important for evaluating the in vivo effects of compounds like this compound. nih.govmdpi.com

Two specific models have been used to study the effects of the α-linolenic acid metabolic pathway that produces this compound:

LPS-mediated septic shock: In this model, mice (e.g., BALB/c strain) are injected with a high dose of LPS to induce a systemic inflammatory response syndrome that mimics septic shock. nih.gov

Cecal Ligation and Puncture (CLP): This is considered a more clinically relevant model of polymicrobial sepsis, where the cecum is tied off and punctured to cause a bacterial infection and subsequent systemic inflammation. nih.gov

Studies using these models have demonstrated the potent anti-inflammatory effects of this compound's derivative, 13(S)-HOTrE, in vivo. mdpi.com Systemic application of 13(S)-HOTrE reduced mortality in both sepsis models. mdpi.com This protective effect was associated with a reduction in the expression of iNOS and IL-1β, and an increase in the expression of the anti-inflammatory cytokine IL-10 in the liver tissue of septic mice. mdpi.com These animal studies confirm that the anti-inflammatory mechanisms observed in cell culture translate to a whole-organism setting. nih.govnih.gov

Cell Culture Models (e.g., RAW 264.7 cells, peritoneal macrophages)

Co-Expression Network Analysis in Omics Studies

Co-expression network analysis is a systems biology approach used to analyze large-scale 'omics' datasets (e.g., transcriptomics, metabolomics). mdpi.commdpi.combiorxiv.org This method, often using algorithms like Weighted Gene Co-expression Network Analysis (WGCNA), identifies modules of genes, proteins, or metabolites that have highly correlated expression or abundance patterns across different conditions. mdpi.com This allows researchers to infer functional relationships and identify key regulatory molecules. frontiersin.org

In the context of this compound, co-expression network analysis has been applied in a multi-omics study of Robinia pseudoacacia (black locust) to understand its response to lead (Pb) stress. mdpi.com The study integrated data on differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs).

The analysis revealed that metabolites in the α-linolenic acid metabolism pathway, including this compound, were significantly correlated with numerous genes. mdpi.com Specifically, under short-term Pb stress, this compound levels were positively correlated with a complex network of genes, indicating a coordinated response. mdpi.com This type of analysis provides a broader understanding of the metabolic pathways involving this compound and connects its production to a network of genetic regulators, offering new insights into its biological role beyond single-gene or single-protein interactions. mdpi.com

Future Research Directions and Unexplored Avenues

Identification of Novel Receptors and Binding Partners

A significant gap in the current understanding of 13(S)-HpOTrE is the definitive identification of its specific receptors and binding partners. While it is known to exert some of its anti-inflammatory effects through the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), it is likely that other, more specific receptors exist. researchgate.netresearchgate.net The investigation of specific receptors for octadecanoids, including this compound, is a recognized priority in the field. nih.gov

Future research should focus on:

Orphan Receptor Screening: Utilizing high-throughput screening of orphan G protein-coupled receptors (GPCRs) to identify potential candidates that bind this compound with high affinity and specificity. nih.gov

Affinity-Based Proteomics: Employing chemical probes based on the this compound structure to pull down and identify interacting proteins from cell lysates or membrane fractions.

Computational Docking: Using in silico models of known lipid-binding receptors to predict potential interactions with this compound, which can then be validated experimentally.

Identifying these molecular targets is crucial for deciphering the precise mechanisms by which this compound elicits its biological effects. nih.gov

Elucidation of Complete Downstream Signaling Cascades

The known signaling pathways activated by this compound are incomplete. Its anti-inflammatory actions are linked to the inactivation of the NLRP3 inflammasome complex via a PPAR-γ-dependent pathway, leading to reduced production of pro-inflammatory cytokines like IL-1β. researchgate.netresearchgate.netresearchgate.netmdpi.com However, the full sequence of events from receptor binding to the ultimate cellular response is not fully mapped.

Key areas for future investigation include:

Phosphoproteomics and Kinome Analysis: To identify the kinases and phosphatases that are activated or deactivated downstream of this compound signaling.

Transcriptional Profiling: Using RNA-sequencing to understand the full suite of genes whose expression is altered by this compound treatment in various cell types. mdpi.com

Non-Genomic Effects: Investigating rapid, non-transcriptional effects of this compound, which may be mediated by direct protein interactions in the cytosol. frontiersin.org

A comprehensive understanding of these cascades is needed to fully appreciate the compound's role in cellular regulation. nih.gov

Comprehensive Stereochemical Characterization of Metabolites and Their Bioactivity

This compound is a hydroperoxide and is subsequently metabolized into a variety of other compounds. nih.govportlandpress.com For instance, it can be reduced to its more stable hydroxyl form, 13(S)-HOTrE, or further metabolized by enzymes like hydroperoxide isomerase into hydroxy-epoxides. nih.govportlandpress.com The stereochemistry of these enzymatic conversions is critical, as different stereoisomers can have distinct or even opposing biological activities. nih.govacs.org

Future research should aim to:

Characterize Metabolic Enzymes: Identify and characterize all the enzymes responsible for the downstream metabolism of this compound.

Isolate and Test Metabolites: Synthesize or isolate each metabolite, including all possible stereoisomers, and test their individual bioactivities in relevant assays. nih.gov

Trace Metabolic Fates: Use isotope-labeled this compound to trace its metabolic fate within cells and tissues to understand the relative abundance and location of its various metabolites.

This line of inquiry is essential, as the biological effects attributed to this compound may, in fact, be mediated by one or more of its downstream metabolites. nih.gov

| Precursor | Metabolite(s) | Key Enzymatic Step | Potential Bioactivity of Metabolite |

| This compound | 13(S)-HOTrE | Peroxidase Reduction | Anti-inflammatory, Inactivates NLRP3 inflammasome researchgate.netnih.gov |

| This compound | 9-OH-12(13)-EpOME, 11-OH-12(13)-EpOME | eLOX3 (hydroperoxide isomerase) | Unknown, potential role in epidermal barrier nih.govportlandpress.com |

| This compound | Epoxy-ketones | Oxidation | Unknown nih.govportlandpress.com |